molecular formula C23H18Cl2N6O2 B12044272 2((2,4-DI-CL-Phenoxy)ME)N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide CAS No. 478252-11-8

2((2,4-DI-CL-Phenoxy)ME)N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide

Cat. No.: B12044272
CAS No.: 478252-11-8
M. Wt: 481.3 g/mol
InChI Key: UAYWFEWSFZEYMR-JFLMPSFJSA-N
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Description

2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes phenoxy, tetraazol, and benzohydrazide groups. It is often studied for its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenoxyacetic acid under controlled conditions.

    Formation of the Hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then condensed with 1-(3-(1H-tetraazol-1-yl)phenyl)ethanone under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale chlorination: of phenoxyacetic acid.

    Automated reaction setups: for the hydrazide formation.

    Continuous flow reactors: for the condensation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, alkyl halides.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves:

    Molecular Targets: Interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: Modulates signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A precursor in the synthesis of the compound.

    1-(3-(1H-tetraazol-1-yl)phenyl)ethanone: Another precursor used in the synthesis.

    Benzohydrazide Derivatives: Compounds with similar hydrazide functional groups.

Uniqueness

2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is unique due to its combination of phenoxy, tetraazol, and benzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

478252-11-8

Molecular Formula

C23H18Cl2N6O2

Molecular Weight

481.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H18Cl2N6O2/c1-15(16-6-4-7-19(11-16)31-14-26-29-30-31)27-28-23(32)20-8-3-2-5-17(20)13-33-22-10-9-18(24)12-21(22)25/h2-12,14H,13H2,1H3,(H,28,32)/b27-15+

InChI Key

UAYWFEWSFZEYMR-JFLMPSFJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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